Chemical structure and molecular weight of 1-(Biphenyl-4-yl-phenyl-methyl)-piperazine
Chemical structure and molecular weight of 1-(Biphenyl-4-yl-phenyl-methyl)-piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(Biphenyl-4-yl-phenyl-methyl)-piperazine, a substituted piperazine derivative. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into its chemical properties, synthesis, and characterization, grounded in established chemical principles and supported by authoritative references.
Core Molecular Attributes
Chemical Structure and Nomenclature
1-(Biphenyl-4-yl-phenyl-methyl)-piperazine is a tertiary amine featuring a piperazine ring N-substituted with a diphenylmethyl (benzhydryl) moiety. A key structural feature is the modification of one of the phenyl rings of the benzhydryl group to a biphenyl-4-yl group.
The IUPAC name for this compound is 1-((1,1'-biphenyl)-4-yl(phenyl)methyl)piperazine .
The chemical structure consists of a central methane carbon bonded to a hydrogen, a phenyl group, a biphenyl-4-yl group, and the nitrogen atom of a piperazine ring.
Diagram 1: Chemical Structure of 1-(Biphenyl-4-yl-phenyl-methyl)-piperazine
Caption: Chemical structure of 1-(Biphenyl-4-yl-phenyl-methyl)-piperazine.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These values are calculated based on the molecular formula C₂₃H₂₄N₂.
| Property | Value |
| Molecular Formula | C₂₃H₂₄N₂ |
| Molecular Weight | 328.45 g/mol |
| Monoisotopic Mass | 328.193949 g/mol |
Synthesis and Mechanistic Insights
The synthesis of 1-(Biphenyl-4-yl-phenyl-methyl)-piperazine can be logically approached through a multi-step process analogous to the well-documented synthesis of 1-benzhydryl-piperazine derivatives.[1][2][3][4] This involves the formation of a key benzhydryl chloride intermediate followed by nucleophilic substitution with piperazine.
Proposed Synthetic Workflow
The synthesis can be envisioned in three primary stages:
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Formation of the Benzhydrol Intermediate: A Grignard reaction between 4-phenylbenzaldehyde and phenylmagnesium bromide will form the biphenyl-4-yl(phenyl)methanol intermediate. The choice of a Grignard reagent is predicated on its efficacy in forming carbon-carbon bonds with carbonyl compounds.[1]
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Conversion to Benzhydryl Chloride: The alcohol intermediate is then converted to the more reactive chloride. Thionyl chloride (SOCl₂) is an excellent choice for this transformation as the byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion.[1]
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Nucleophilic Substitution: The final step involves the N-alkylation of piperazine with the synthesized biphenyl-4-yl(phenyl)methyl chloride. Piperazine, acting as a nucleophile, displaces the chloride. An excess of piperazine or the use of a non-nucleophilic base like potassium carbonate is crucial to neutralize the HCl generated and prevent the formation of a piperazine hydrochloride salt, which would be unreactive.[1]
Diagram 2: Proposed Synthesis Workflow
Caption: A three-step synthetic pathway for 1-(Biphenyl-4-yl-phenyl-methyl)-piperazine.
Detailed Experimental Protocol
Materials and Reagents:
-
4-Phenylbenzaldehyde
-
Bromobenzene
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Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Thionyl chloride (SOCl₂)
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Dichloromethane (DCM)
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Piperazine
-
Anhydrous potassium carbonate (K₂CO₃)
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N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
Procedure:
-
Synthesis of Biphenyl-4-yl(phenyl)methanol:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare phenylmagnesium bromide by adding a solution of bromobenzene in anhydrous THF dropwise to a stirred suspension of magnesium turnings in anhydrous THF.
-
Cool the Grignard reagent to 0°C and add a solution of 4-phenylbenzaldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Synthesis of Biphenyl-4-yl(phenyl)methyl chloride:
-
Dissolve the purified biphenyl-4-yl(phenyl)methanol in dry DCM and cool to 0°C.
-
Add thionyl chloride dropwise with stirring.
-
Allow the reaction to proceed at room temperature for 3-4 hours, monitoring by TLC.
-
Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude chloride is often used directly in the next step without further purification due to its reactivity.[1]
-
-
Synthesis of 1-(Biphenyl-4-yl-phenyl-methyl)-piperazine:
-
To a solution of piperazine and anhydrous potassium carbonate in DMF, add the crude biphenyl-4-yl(phenyl)methyl chloride.
-
Heat the reaction mixture to 80°C and stir for 6-8 hours.[1]
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the final compound by column chromatography over silica gel using a hexane:ethyl acetate gradient.
-
Analytical Characterization
A robust analytical workflow is essential to confirm the identity and purity of the synthesized compound. This involves a combination of spectroscopic and spectrometric techniques.
Spectroscopic and Spectrometric Analysis
The following table outlines the expected analytical data for 1-(Biphenyl-4-yl-phenyl-methyl)-piperazine based on the analysis of structurally similar compounds.[4][5][6][7]
| Technique | Expected Observations |
| ¹H NMR | - Multiplets in the aromatic region (δ 7.2-7.8 ppm) corresponding to the protons of the phenyl and biphenyl groups. - A singlet for the methine proton (CH) around δ 4.3-4.5 ppm. - Broad signals for the piperazine ring protons, typically in the δ 2.3-3.2 ppm range. - A signal for the N-H proton of the piperazine ring. |
| ¹³C NMR | - Multiple signals in the aromatic region (δ 125-145 ppm). - A signal for the methine carbon (CH) around δ 74-76 ppm. - Signals for the piperazine carbons, typically in the δ 45-55 ppm range. |
| Mass Spectrometry (MS) | - The ESI+ mass spectrum is expected to show a prominent [M+H]⁺ ion at m/z 329.2. - Key fragmentation patterns would likely involve the cleavage of the C-N bond, yielding a stable benzhydryl-type cation. |
| Infrared (IR) Spectroscopy | - N-H stretching vibration for the secondary amine in the piperazine ring (around 3300 cm⁻¹). - C-H stretching vibrations for the aromatic and aliphatic protons (around 3100-2800 cm⁻¹). - C=C stretching vibrations for the aromatic rings (around 1600-1450 cm⁻¹). |
Quality Control and Purity Assessment
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) would be a suitable starting point for method development. The purity is determined by the area percentage of the main peak.
Applications and Future Directions
Piperazine and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anticancer, and antipsychotic properties.[1][2][8] The introduction of the biphenyl moiety in 1-(Biphenyl-4-yl-phenyl-methyl)-piperazine increases its lipophilicity and potential for additional π-π stacking interactions with biological targets compared to simpler benzhydryl piperazines. This structural modification makes it an interesting candidate for screening in various drug discovery programs, particularly those targeting CNS receptors or other protein-protein interactions where larger hydrophobic ligands are advantageous.
References
-
Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Taylor & Francis Online. [Link]
-
Synthesis of 1-benzhydryl piperazine derivatives and evaluation of their ACE inhibition and antimicrobial activities. ResearchGate. [Link]
-
Synthesis and Evaluation of 1-Benzhydryl-sulfonyl-piperazine Derivatives as Inhibitors of Tumor Growth and Tumor Angiogenesis. Ingenta Connect. [Link]
-
SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. National Center for Biotechnology Information. [Link]
-
Synthesis, Crystal Structure and Anti-ischaemic Activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]. Sabinet. [Link]
-
Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. National Center for Biotechnology Information. [Link]
-
The analysis and source of 1-diphenylmethyl-4-nitrosopiperazine in 1-diphenylmethyl-4-[(6-methyl-2-pyridyl) methyleneamino]piperazine: a case history. PubMed. [Link]
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